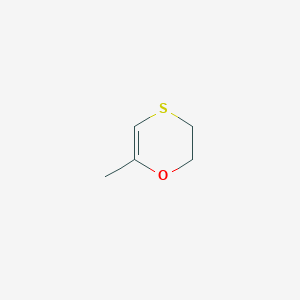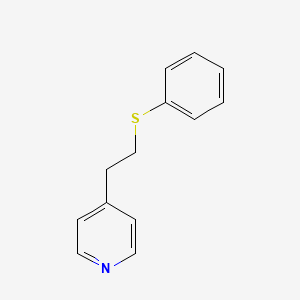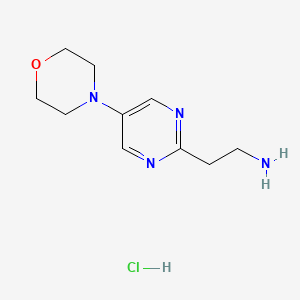![molecular formula C5H12N2O B14164174 [(2R)-butan-2-yl]urea CAS No. 1642301-07-2](/img/structure/B14164174.png)
[(2R)-butan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-butan-2-yl]urea is an organic compound with the molecular formula C5H12N2O It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by a (2R)-butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(2R)-butan-2-yl]urea can be synthesized through the reaction of (2R)-butan-2-amine with isocyanic acid. The reaction typically occurs under mild conditions, with the amine reacting with the isocyanic acid to form the urea derivative. Another method involves the reaction of (2R)-butan-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where (2R)-butan-2-amine is reacted with isocyanic acid or phosgene derivatives. The reaction conditions are optimized to ensure high yield and purity of the product. The use of safer phosgene substitutes like bis(trichloromethyl) carbonate (BTC) is preferred due to the hazardous nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-butan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it back to the amine and other simpler compounds.
Substitution: It can undergo substitution reactions where the (2R)-butan-2-yl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may yield the original amine .
Applications De Recherche Scientifique
[(2R)-butan-2-yl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism of action of [(2R)-butan-2-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Similar in structure but contains sulfur instead of oxygen.
Carbamates: Similar functional group but with different substituents.
Amides: Structurally related but with different functional groups.
Uniqueness
[(2R)-butan-2-yl]urea is unique due to the presence of the (2R)-butan-2-yl group, which imparts specific chemical and physical properties. This makes it distinct from other urea derivatives and suitable for specific applications .
Propriétés
Numéro CAS |
1642301-07-2 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
[(2R)-butan-2-yl]urea |
InChI |
InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m1/s1 |
Clé InChI |
CBRSBDUOPJQVMP-SCSAIBSYSA-N |
SMILES isomérique |
CC[C@@H](C)NC(=O)N |
SMILES canonique |
CCC(C)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


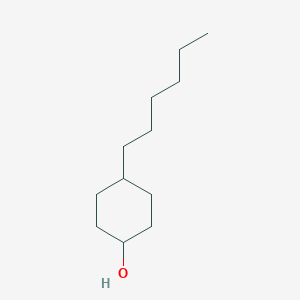
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
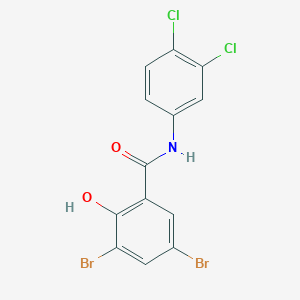

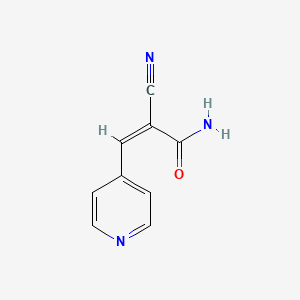
![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)
![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
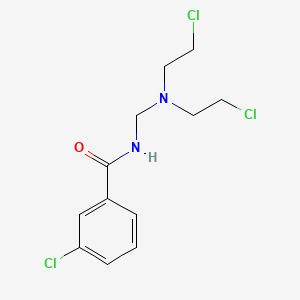
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)
